molecular formula C7H9FN2O2 B8222290 Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate

Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B8222290
M. Wt: 172.16 g/mol
InChI Key: CZHHRKMNXCUUEN-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C7H9FN2O2. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-fluoro-1-methylpyrazole with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 4-Fluoro-1H-pyrazole-3-carboxylate
  • Methyl 4-Fluoro-1-methylpyrazole-3-carboxylate
  • Ethyl 4-Chloro-1-methylpyrazole-3-carboxylate

These compounds share a similar pyrazole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.

Biological Activity

Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and related research findings.

Overview of the Compound

This compound features a pyrazole ring with a fluorine atom at the 4-position and an ethyl ester group at the 3-position. The presence of the fluorine atom enhances its reactivity, allowing for interactions with various biological targets, which can lead to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems. This interaction can modulate various signaling pathways, potentially leading to anti-inflammatory, anticancer, and antiviral effects .

Anticancer Properties

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit promising anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Some studies have reported that pyrazole derivatives possess antimicrobial properties against a range of bacterial strains. This suggests that this compound may also have applications in treating infections caused by resistant bacteria.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other pyrazole derivatives. The following table summarizes key differences:

CompoundFluorine PositionBiological Activity
This compound4Anticancer, anti-inflammatory
Ethyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate5Antimicrobial
Ethyl 1H-pyrazole-4-carboxylateNoneLimited biological activity

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .

Research Findings on Anti-inflammatory Effects

A recent publication in Bioorganic & Medicinal Chemistry Letters highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. The compound significantly reduced swelling and joint damage compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases.

Properties

IUPAC Name

ethyl 4-fluoro-1-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHHRKMNXCUUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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